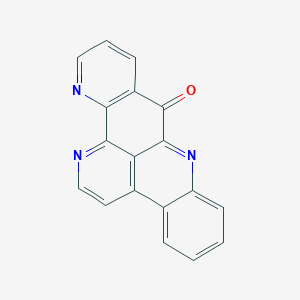

Ascididemin

Description

Properties

CAS No. |

114622-04-7 |

|---|---|

Molecular Formula |

C18H9N3O |

Molecular Weight |

283.3 g/mol |

IUPAC Name |

2,12,15-triazapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1,3,5,7,9(21),10,12,14(19),15,17-decaen-20-one |

InChI |

InChI=1S/C18H9N3O/c22-18-12-5-3-8-19-15(12)16-14-11(7-9-20-16)10-4-1-2-6-13(10)21-17(14)18/h1-9H |

InChI Key |

BTAIBIXHXSXUFN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=C(C=CC=N5)C(=O)C4=N2 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=C(C=CC=N5)C(=O)C4=N2 |

Appearance |

Solid powder |

Other CAS No. |

114622-04-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ascididemin; Leptoclinidinone; NSC 675670; NSC-675670; NSC675670; CRL 8274; CRL-8274; CRL8274. |

Origin of Product |

United States |

Scientific Research Applications

Ascididemin is a marine alkaloid that has been isolated from several species of ascidians, including the genera Didemnum and Eudistoma . It has garnered significant attention due to its diverse range of biological activities, particularly its anti-tumor properties . Research indicates that this compound exhibits antibacterial, antifungal, and antifouling activities .

Antimicrobial and Antifouling Activities

This compound has demonstrated antibacterial and antifungal properties . These attributes suggest its potential application in developing novel antimicrobial agents. Additionally, its antifouling activity indicates its usefulness in preventing the accumulation of unwanted organisms on submerged surfaces, which could be valuable in marine industries .

Antitumor Potential

This compound's most notable application lies in its anti-tumor capabilities . Studies have shown significant cytotoxic effects of this compound on different types of cancer cells . It disrupts citrate metabolism by inhibiting ATP-citrate lyase, an enzyme crucial for cholesterol and fatty acid synthesis . Moreover, virtual screening models have identified this compound as having superior binding properties, suggesting its potential as a candidate for targeted cancer therapy .

Applications in Drug Discovery

This compound and its analogues are considered lead compounds for developing agents against various diseases, including bacterial, fungal, viral, protozoal, malarial, tuberculosis, inflammatory, diabetic, immunomodulatory, and neurological diseases . Its structure and bioactivities make it a valuable molecule in drug discovery research .

Use in Chemical Synthesis

Analytical Techniques

Chemical Reactions Analysis

Anionic Cascade Ring Closure

A convergent synthesis approach employs an anionic cascade reaction to form the polycyclic core :

Alkyne-Based Building Blocks

Another strategy utilizes Sonogashira coupling to assemble alkyne precursors :

-

Building Blocks : Designed as Brønsted acid-responsive units for tandem annulation.

-

Scalability : Alkyne precursors are accessible on multigram scales, enabling synthesis of this compound and analogs like bromoleptoclinidinone .

Reaction Mechanism

This compound’s cytotoxicity arises from reactive oxygen species (ROS) generation, mediated by its iminoquinone moiety:

-

DNA Cleavage : Concentration-dependent DNA cleavage occurs in vitro, requiring dithiothreitol (DTT) for maximal activity .

-

ROS Generation : The iminoquinone ring undergoes direct reduction, producing ROS without requiring metal ions .

-

Antioxidant Sensitivity : Antioxidants (e.g., catalase, superoxide dismutase) protect against DNA damage and cellular toxicity, confirming ROS involvement .

Structural Features

| Feature | Role in Reactivity |

|---|---|

| Iminoquinone ring | Directly generates ROS |

| Double N-bay region | Facilitates electron transfer |

| Phenanthroline moiety | Potential metal-binding site |

Spectral and Analytical Data

Key spectroscopic data from synthetic routes support structural characterization:

NMR Data

| Parameter | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| This compound | 9.28 (d, J=5.6), 8.02 (ddd) | 181.9 (C=O), 159.7 (aromatic carbons) |

| Bipyridine Intermediate | 8.91 (d, J=5.0), 7.21–7.35 (m) | 159.7 (aromatic carbons), 2.36 (CH₃) |

(Data adapted from synthetic procedures )

Reaction Conditions

Comparison with Similar Compounds

Key Structural Differences:

| Compound | Core Structure | Key Modifications |

|---|---|---|

| Ascididemin | Pyrido[2,3,4-kl]acridine | Nitrogen in ring A; planar pentacyclic core |

| AK37 | Pyridoacridine | Lacks nitrogen in ring A |

| Deoxyamphimedine | Pyridoacridine | Hydroxyl group replaced with hydrogen |

| Meridine | Pyridoacridine | Additional methoxy substituents |

Mechanism of Action:

- This compound : Generates ROS, intercalates DNA, stabilizes G-quadruplex structures, and inhibits telomerase .

- Deoxyamphimedine : Induces DNA damage via ROS, akin to this compound, but requires DTT for maximal activity .

- Meridine : Shares G-quadruplex stabilization but differs in telomerase inhibition potency .

Cytotoxicity (IC₅₀ Values):

Antiparasitic Activity:

- This compound : IC₅₀ = 0.16–0.24 μM against Plasmodium falciparum .

- Batzelladines : IC₅₀ > 1 μM (less potent than this compound) .

Structure-Activity Relationships (SAR)

Ring A :

- The nitrogen atom in ring A is critical for antibacterial activity (e.g., inhibition of E. coli) and ROS generation. Its absence (e.g., AK37) shifts the mechanism to Topo I/II inhibition .

Ring E :

- Removal of ring E (e.g., compound 3) enhances antitumor activity, suggesting steric hindrance reduction improves target binding .

Substituents: Electron-withdrawing groups at R1/R3 positions (e.g., NO₂, NH₂) improve cytotoxicity by enhancing DNA interaction . Hydrophobic substituents (e.g., methyl groups) increase membrane permeability .

Preparation Methods

Brønsted Acid-Promoted Tandem Annulation

The 2014 route by ACS researchers exemplifies a modular strategy using alkyne building blocks. Key steps include:

- Sonogashira Coupling : A palladium-catalyzed reaction between 2-iodopyridine derivatives and terminal alkynes produces substituted alkynes on a multigram scale. For example, coupling 2-iodo-3-methylpyridine with phenylacetylene yields a key intermediate in 85% yield.

- Tandem Annulation : Treating the alkyne with trifluoroacetic acid (TFA) induces cyclization, forming the pentacyclic core via sequential C–N and C–C bond formations. This step achieves 74% yield for this compound.

- Late-Stage Functionalization : Bromination or hydroxylation at C-11 enables access to analogs like bromoleptoclinidinone and 11-hydroxythis compound.

This method’s scalability (demonstrated at 10-g scale) and flexibility for analog synthesis make it industrially viable.

Anionic Cascade Ring Closure

A 2012 Chemical Communications study detailed a concise six-step synthesis starting from 2′-fluoroacetophenone:

- Lithiation-Cyclization : Treatment with lithium tetramethylpiperidide (LiTMP) generates a dianion, which undergoes cascade cyclization to form the tetracyclic intermediate in 68% yield.

- Oxidative Aromatization : Exposure to iodine and tert-butyl hydroperoxide (TBHP) completes the pentacyclic structure, yielding this compound in 45% overall yield.

- Dimerization Mitigation : Optimizing reaction temperature (−78°C) and base (NaHMDS) suppressed unwanted dimer formation, improving efficiency.

This route’s brevity and high yield position it as the preferred method for laboratory-scale synthesis.

Comparative Analysis of Synthetic Routes

The anionic cascade method excels in step economy, while the Brønsted acid approach offers superior versatility for derivative synthesis.

Spectroscopic Characterization

Critical NMR assignments for this compound include:

- $$^1$$H NMR (300 MHz, CDCl$$_3$$) : δ 9.28 (d, J = 5.6 Hz, 1H), 9.17 (dd, J = 4.7/1.9 Hz, 1H), 8.80 (dd, J = 8.0/1.9 Hz, 1H).

- $$^{13}$$C NMR (75 MHz, CDCl$$_3$$) : δ 181.9 (C=O), 152.3 (aromatic C), 134.9 (CH).

These data align with natural product isolates, confirming synthetic fidelity.

Research Applications and Biological Insights

Synthetic this compound has enabled structure-activity relationship (SAR) studies, revealing that:

- The C-11 hydroxyl group in 11-hydroxythis compound enhances solubility but reduces cytotoxicity compared to the parent compound.

- This compound inhibits Mycobacterium tuberculosis growth at 9 µg/mL by disrupting redox homeostasis, as shown in transcriptomic studies.

Ongoing research explores hybrid molecules combining this compound’s core with peptidic motifs to target DNA repair pathways in leukemia.

Q & A

Q. What are the standard protocols for synthesizing Ascididemin and its analogues in laboratory settings?

this compound is synthesized via a one-pot cyclization reaction using phenanthroline Schiff-base precursors. Key steps include:

- Reacting methyl 4-phenyl-1,10-phenanthroline-5-carboxylate with electron-withdrawing substituents (e.g., nitro or ester groups) to promote cyclization .

- Optimizing reaction temperature (e.g., 120°C) and solvent systems (e.g., acetic acid/methanol) to achieve moderate yields (35–50%) .

- Validating purity via HPLC (C8 column, methanol/water gradient) and structural characterization using NMR and mass spectrometry .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with photodiode array detection is the gold standard:

- Column : Agilent Eclipse XDB-C8 (4.6 mm × 15 cm) .

- Mobile phase : Gradient from 0% methanol/10% acetic acid to 100% methanol over 10 minutes at 0.8 mL/min .

- Detection : Absorbance at 380 nm, calibrated against synthetic this compound standards (linear range: 0.1–50 µg/mL) .

- Sample prep : Filter through 0.20 µm PTFE syringe filters and store at –25°C to prevent degradation .

Q. How should researchers design experiments to assess the stability of this compound under different storage conditions?

Use paired-sample t-tests to compare degradation rates:

- Freeze-dry samples and store at –25°C for long-term stability (no significant loss over 5 months) .

- Avoid room-temperature storage, which reduces this compound content by 29% after 10 months .

- Include triplicate extractions and control for seasonal variation in natural product yields .

Advanced Research Questions

Q. How can researchers reconcile contradictory reports on the structure-activity relationships (SAR) of this compound derivatives?

Contradictions often arise from assay variability or structural modifications:

- Assay design : Compare cytotoxicity across standardized cell lines (e.g., HCT-116 colon cancer) and use uniform exposure times (e.g., 72 hours) .

- Structural tuning : Introduce electron-withdrawing groups (e.g., nitro) at the para position of the phenyl ring to enhance DNA intercalation and anti-cancer activity .

- Mechanistic studies : Correlate topoisomerase inhibition with pyridoacridine ring planarity using molecular docking simulations .

Q. What methodological considerations are critical when developing metallodrugs incorporating this compound ligands?

Key steps for Ru(II)/Re(I) complexes:

- Ligand synthesis : Ensure this compound analogues have free coordination sites (e.g., pyridyl N-atoms) for metal binding .

- Reaction conditions : Use inert atmospheres (N₂/Ar) and anhydrous solvents to prevent ligand oxidation .

- Characterization : Confirm complex stoichiometry via elemental analysis and assess stability in physiological buffers (pH 7.4, 37°C) .

- Biological testing : Evaluate DNA binding (e.g., G-quadruplex stabilization) using circular dichroism and cytotoxicity assays .

Q. How does seasonal variation affect the yield of this compound in its natural sources?

this compound content in marine ascidians fluctuates annually:

- Peak yield : 0.225% dry weight in September, correlating with post-spawning metabolic shifts .

- Low yield : 0.07% in April due to resource allocation toward growth .

- Sampling protocol : Collect specimens during reproductive phases (June–July) and normalize data to colony dry weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.